molecular formula C13H19N3OS B5776281 N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

货号 B5776281
分子量: 265.38 g/mol
InChI 键: FXHJOCKNQJAYKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT137690 and is classified as a potent and selective inhibitor of the protein kinase CHK1. CHK1 is an essential protein that plays a critical role in regulating the cell cycle and DNA damage response. Inhibition of CHK1 has been shown to be a promising strategy for the development of novel cancer therapies.

作用机制

N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide exerts its therapeutic effects by selectively inhibiting the protein kinase CHK1. CHK1 is a crucial regulator of the cell cycle and DNA damage response, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has been shown to sensitize cancer cells to DNA-damaging agents by preventing the repair of damaged DNA and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to induce DNA damage and cell death in cancer cells. This compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, CHK1 inhibition has been shown to prevent the repair of damaged DNA and induce apoptosis in cancer cells.

实验室实验的优点和局限性

The advantages of using N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments include its potent and selective inhibition of CHK1, its ability to sensitize cancer cells to DNA-damaging agents, and its potential as a therapeutic agent for the treatment of cancer. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in clinical trials.

未来方向

There are several future directions for the research and development of N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. These include:
1. Further preclinical studies to determine the safety and efficacy of this compound in animal models.
2. Clinical trials to evaluate the therapeutic potential of this compound in cancer patients.
3. Development of novel CHK1 inhibitors with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the potential of CHK1 inhibition in combination with other cancer therapies, such as immunotherapy and targeted therapy.
5. Identification of biomarkers that can predict the response of cancer cells to CHK1 inhibition.

合成方法

The synthesis of N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves a multi-step process that begins with the reaction of 4-methyl-2-pyrimidinethiol with ethyl 2-bromoacetate to form ethyl 2-(4-methyl-2-pyrimidinylthio)acetate. This intermediate is then reacted with cyclohexylmagnesium bromide to form the corresponding Grignard reagent, which is subsequently reacted with N-chlorosuccinimide to form the final product.

科学研究应用

N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. CHK1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of damaged DNA. This compound has also been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inducing DNA damage.

属性

IUPAC Name

N-cyclohexyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-10-7-8-14-13(15-10)18-9-12(17)16-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHJOCKNQJAYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。